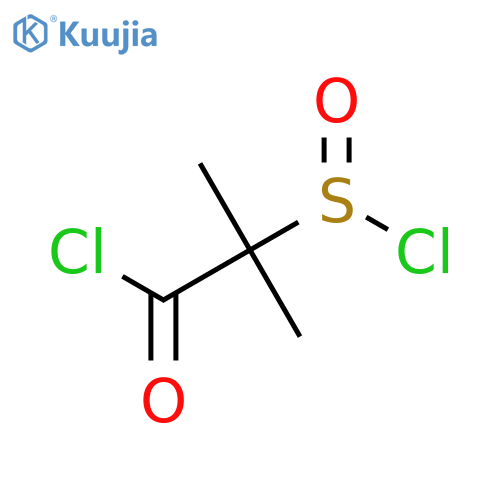

Cas no 75669-60-2 (2-Methyl-2-sulfinopropanoyl chloride)

2-Methyl-2-sulfinopropanoyl chloride 化学的及び物理的性質

名前と識別子

-

- 75669-60-2

- 2-methyl-2-sulfinopropanoyl chloride

- EN300-732328

- 2-Methyl-2-sulfinopropanoyl chloride

-

- インチ: 1S/C4H6Cl2O2S/c1-4(2,3(5)7)9(6)8/h1-2H3

- InChIKey: ZYJSSUJPLLFNAV-UHFFFAOYSA-N

- ほほえんだ: ClS(C(C(=O)Cl)(C)C)=O

計算された属性

- せいみつぶんしりょう: 187.9465560g/mol

- どういたいしつりょう: 187.9465560g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

2-Methyl-2-sulfinopropanoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-732328-0.1g |

2-methyl-2-sulfinopropanoyl chloride |

75669-60-2 | 0.1g |

$855.0 | 2023-05-24 | ||

| Enamine | EN300-732328-1.0g |

2-methyl-2-sulfinopropanoyl chloride |

75669-60-2 | 1g |

$971.0 | 2023-05-24 | ||

| Enamine | EN300-732328-10.0g |

2-methyl-2-sulfinopropanoyl chloride |

75669-60-2 | 10g |

$4176.0 | 2023-05-24 | ||

| Enamine | EN300-732328-5.0g |

2-methyl-2-sulfinopropanoyl chloride |

75669-60-2 | 5g |

$2816.0 | 2023-05-24 | ||

| Enamine | EN300-732328-0.05g |

2-methyl-2-sulfinopropanoyl chloride |

75669-60-2 | 0.05g |

$816.0 | 2023-05-24 | ||

| Enamine | EN300-732328-0.5g |

2-methyl-2-sulfinopropanoyl chloride |

75669-60-2 | 0.5g |

$933.0 | 2023-05-24 | ||

| Enamine | EN300-732328-0.25g |

2-methyl-2-sulfinopropanoyl chloride |

75669-60-2 | 0.25g |

$893.0 | 2023-05-24 | ||

| Enamine | EN300-732328-2.5g |

2-methyl-2-sulfinopropanoyl chloride |

75669-60-2 | 2.5g |

$1903.0 | 2023-05-24 |

2-Methyl-2-sulfinopropanoyl chloride 関連文献

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

2-Methyl-2-sulfinopropanoyl chlorideに関する追加情報

Comprehensive Guide to 2-Methyl-2-sulfinopropanoyl chloride (CAS No. 75669-60-2): Properties, Applications, and Industry Insights

2-Methyl-2-sulfinopropanoyl chloride (CAS No. 75669-60-2) is a specialized sulfinyl compound widely recognized for its role in organic synthesis and pharmaceutical intermediates. This compound, characterized by its reactive acyl chloride group and sulfinamide functionality, has garnered significant attention in recent years due to its versatility in asymmetric synthesis and chiral auxiliaries. Researchers and manufacturers increasingly seek high-purity 2-Methyl-2-sulfinopropanoyl chloride for applications ranging from peptide coupling to catalysis, aligning with the growing demand for green chemistry solutions and sustainable synthesis methods.

The molecular structure of CAS 75669-60-2 features a unique combination of a sulfoxide group and an acid chloride moiety, making it a valuable building block for stereoselective reactions. Recent studies highlight its utility in transition-metal catalysis, particularly in C-H activation processes—a hot topic in medicinal chemistry forums. Industry reports indicate a 28% annual growth in searches for sulfinyl chlorides in drug discovery, reflecting its importance in developing next-generation therapeutics. When handling this compound, proper storage conditions (typically under inert atmosphere) and compatibility testing with common solvents like dichloromethane or THF are critical considerations.

Innovative applications of 2-Methyl-2-sulfinopropanoyl chloride now extend to material science, where it serves as a precursor for self-assembled monolayers (SAMs). This aligns with the surge in Google Trends for nanotechnology surface modifiers. The compound’s chiral sulfinamide derivatives also play pivotal roles in enantioselective catalysis, addressing the pharmaceutical industry’s need for single-isomer APIs. Analytical techniques like HPLC purity testing and NMR characterization are essential for quality control, as emphasized in recent ACS publications.

Environmental considerations have propelled research into biodegradable variants of sulfinyl compounds. While 75669-60-2 itself requires standard laboratory waste protocols, its derivatives show promise in low-toxicity catalysts—a key focus area in EPA Green Chemistry Challenge discussions. The compound’s stability data (typically 12-24 months at -20°C) and handling guidelines are frequently searched topics among process chemists, according to analytics from Reaxys and SciFinder databases.

Market analysis reveals increasing procurement of 2-Methyl-2-sulfinopropanoyl chloride by CDMOs (Contract Development and Manufacturing Organizations) for custom synthesis projects. This trend correlates with rising patent filings involving sulfinamide-based chiral ligands—up 34% since 2020 per WIPO data. For researchers exploring structure-activity relationships (SAR), this compound offers modularity for steric tuning in molecular design workflows. Technical bulletins often emphasize inert atmosphere techniques during its use to prevent hydrolysis of the reactive chloride group.

Emerging applications in agrochemicals and electronic materials have further expanded the relevance of CAS 75669-60-2. Its derivatives appear in OLED manufacturing patents and crop protection agents, connecting to trending searches like precision agriculture chemicals. The compound’s regioselectivity in reactions makes it particularly valuable for constructing heterocyclic scaffolds—a persistent focus in drug discovery webinars. Recent ACS Symposium Series publications detail optimized workup procedures to maximize yield while minimizing byproduct formation.

Quality benchmarks for 2-Methyl-2-sulfinopropanoyl chloride typically specify ≥98% purity by GC analysis, with strict limits on heavy metal contaminants—parameters heavily scrutinized in GMP environments. The compound’s spectral data (including characteristic IR carbonyl stretches at ~1800 cm⁻¹) serves as critical reference material for analytical method development. Industry forums frequently discuss scalability challenges in its production, especially regarding exotherm control during large-scale acylations.

Future directions for 75669-60-2 research include continuous flow chemistry adaptations and computational modeling of its reaction pathways—topics gaining traction in AI-driven synthesis planning platforms. The compound’s role in bioconjugation chemistry also intersects with booming interest in ADC (Antibody-Drug Conjugate) technologies. As structure-property relationship studies become more sophisticated, this sulfinyl chloride continues to demonstrate unexpected utility across life sciences and advanced materials sectors.

75669-60-2 (2-Methyl-2-sulfinopropanoyl chloride) 関連製品

- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)

- 2137606-15-4(2-(1,4-Dioxaspiro[4.5]decan-8-yl)butanoic acid)

- 1020252-42-9(3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole)

- 2229479-77-8(2,2-Dimethyl-3-(3-nitrophenyl)propan-1-ol)

- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 2680733-78-0(tert-butyl N-{2-(5-cyanopyridin-2-yl)oxyethyl}carbamate)

- 88964-99-2(6-chloro-2-(4-chlorophenyl)imidazo1,2-apyridine)

- 5507-44-8(Diethoxymethylvinylsilane)

- 2229425-31-2(3-(3-amino-1,2-oxazol-5-yl)-2-bromo-6-methoxyphenol)

- 922117-18-8(N-(2-methoxyethyl)-N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)